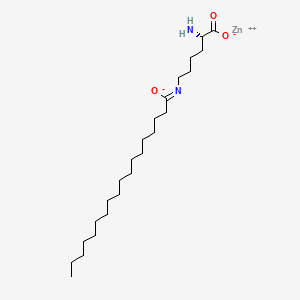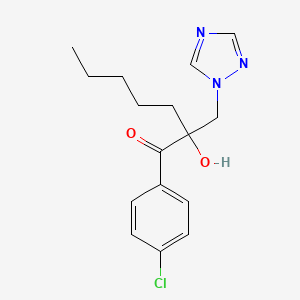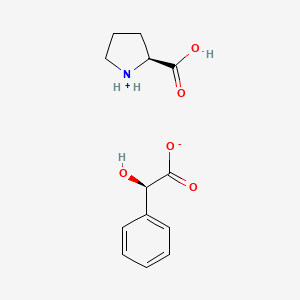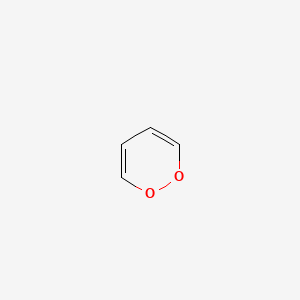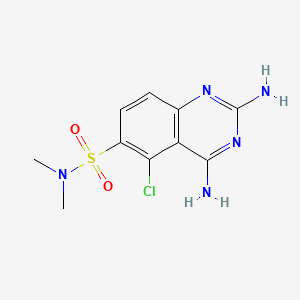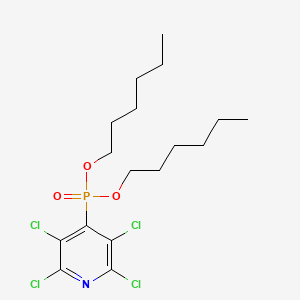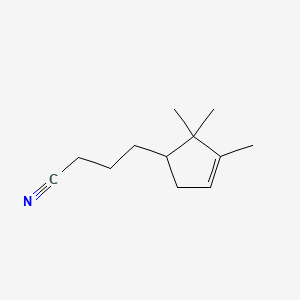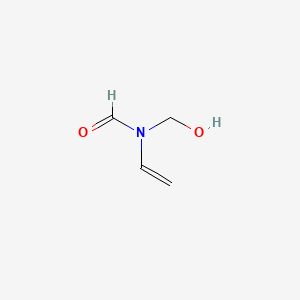
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is a chemical compound with the molecular formula C4H10NOPS2 It is a member of the thiazaphospholidine family, which contains a phosphorus atom bonded to sulfur and nitrogen atoms within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide typically involves the reaction of phosphorus pentasulfide with an appropriate amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
P2S5+RNH2+ROH→C4H10NOPS2+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazaphospholidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Thiazaphospholidine, 2-methoxy-, 2-sulfide
- 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-oxide
- 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-selenide
Uniqueness
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13346-70-8 |
|---|---|
Molekularformel |
C4H10NOPS2 |
Molekulargewicht |
183.2 g/mol |
IUPAC-Name |
2-ethoxy-2-sulfanylidene-1,3,2λ5-thiazaphospholidine |
InChI |
InChI=1S/C4H10NOPS2/c1-2-6-7(8)5-3-4-9-7/h2-4H2,1H3,(H,5,8) |
InChI-Schlüssel |
TVCGXRFYIUYVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=S)NCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



